Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt
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Overview
Description
Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt is a chemical compound with the molecular formula C8H10NO4S.Na. It is a derivative of methanesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a sodium ion, and the compound is further substituted with a (2-methoxyphenyl)amino group. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt typically involves the reaction of methanesulfonic acid with 2-methoxyaniline in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
- Methanesulfonic acid is reacted with 2-methoxyaniline.
- Sodium hydroxide is added to neutralize the reaction mixture, forming the monosodium salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as:
- Continuous stirring and temperature control to ensure complete reaction.
- Purification techniques like crystallization or recrystallization to obtain the pure monosodium salt.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: The parent compound, known for its strong acidity and use in various chemical reactions.
2-Methoxyaniline: A precursor used in the synthesis of the compound, known for its applications in organic synthesis.
Uniqueness
Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt is unique due to its combination of the sulfonic acid group and the (2-methoxyphenyl)amino group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific scientific and industrial applications.
Properties
CAS No. |
61480-14-6 |
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Molecular Formula |
C8H10NNaO4S |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
sodium;(2-methoxyanilino)methanesulfonate |
InChI |
InChI=1S/C8H11NO4S.Na/c1-13-8-5-3-2-4-7(8)9-6-14(10,11)12;/h2-5,9H,6H2,1H3,(H,10,11,12);/q;+1/p-1 |
InChI Key |
ABDADCJADOXDLS-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC=C1NCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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